Methyl 2-(2-(2-amino-2-oxoethyl)thiazol-4-yl)acetate
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Overview
Description
Methyl 2-(2-(2-amino-2-oxoethyl)thiazol-4-yl)acetate is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(2-amino-2-oxoethyl)thiazol-4-yl)acetate typically involves the reaction of thiazole with dichloromethane. The process begins with the reaction of dichloromethane with ammonium thioacetate to form 2-amino-4-thiazoleacetic acid ammonium salt. This intermediate is then reacted with methanol to produce this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(2-amino-2-oxoethyl)thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .
Scientific Research Applications
Methyl 2-(2-(2-amino-2-oxoethyl)thiazol-4-yl)acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Medicine: Research has shown its potential as an anti-inflammatory, antitumor, and neuroprotective agent.
Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of Methyl 2-(2-(2-amino-2-oxoethyl)thiazol-4-yl)acetate involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity and electron distribution allow it to interact with enzymes and receptors, modulating their activity. The compound can inhibit microbial growth by interfering with essential metabolic pathways and enzyme functions .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Uniqueness
Methyl 2-(2-(2-amino-2-oxoethyl)thiazol-4-yl)acetate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity. Its versatility in undergoing various chemical reactions and its broad range of applications in different fields highlight its significance .
Properties
Molecular Formula |
C8H10N2O3S |
---|---|
Molecular Weight |
214.24 g/mol |
IUPAC Name |
methyl 2-[2-(2-amino-2-oxoethyl)-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C8H10N2O3S/c1-13-8(12)2-5-4-14-7(10-5)3-6(9)11/h4H,2-3H2,1H3,(H2,9,11) |
InChI Key |
NAVOFKRRZKVVAR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CSC(=N1)CC(=O)N |
Origin of Product |
United States |
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